molecular formula C12H17N5O4 B1676893 n6-Ethyladenosine CAS No. 14357-08-5

n6-Ethyladenosine

Cat. No.: B1676893
CAS No.: 14357-08-5
M. Wt: 295.29 g/mol
InChI Key: SHXVYOLWYFZWKE-UHFFFAOYSA-N
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Description

N6-Ethyladenosine is a modified form of adenosine . It is involved in various biological processes, especially in the regulation of gene expression .


Synthesis Analysis

N6-methyladenosine (m6A) is one of the epigenetic modifications of RNA. The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules . This posttranscriptional RNA modification is reversible and regulated by methyltransferase “writers” and demethylase “erasers” .


Molecular Structure Analysis

N6-methyladenosine refers to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH (R = G/A and H = A/C/U) .


Chemical Reactions Analysis

The global dynamics in a variety of biological processes can be revealed by mapping transcriptional m6A sites . The identification of m6A sites is mainly carried out by experiment and prediction methods, based on high-throughput sequencing and machine learning model respectively .


Physical and Chemical Properties Analysis

According to PubChem, the molecular weight of this compound is 295.29 g/mol . It has 4 hydrogen bond donor count and 8 hydrogen bond acceptor count .

Scientific Research Applications

Epitranscriptome Complexity and RNA Metabolism

m6A-LAIC-seq for m6A Epitranscriptome Analysis : This technique revealed nonstoichiometric m6A levels with cell-type specificity and linked alternative polyadenylation (APA) site usage to m6A modifications, highlighting a mechanism for transcriptome complexity and m6A's role in RNA metabolism (Molinie et al., 2016).

m6A Modification and Gene Expression

m6A Modification by METTL3-METTL14 Complex : Identified as crucial for mammalian nuclear RNA m6A methylation, this complex affects RNA stability and translation, underscoring the modification's significance in gene expression regulation (Liu et al., 2013).

Novel RNA Modifications and Their Implications

Discovery of N6-Hydroxymethyladenosine and N6-Formyladenosine : The identification of these modifications expands the understanding of m6A's role in RNA-protein interactions and gene expression regulation, suggesting potential areas of application for N6-Ethyladenosine in studying dynamic RNA modifications (Fu et al., 2013).

Computational Prediction and Analysis

Gene2vec for m6A Site Prediction : Demonstrates the use of deep learning for accurate and robust prediction of m6A sites in mRNA sequences, indicating potential applications for this compound in computational biology and bioinformatics (Zou et al., 2018).

m6A and Disease Progression

m6A in Cancer : The modification and its regulatory machinery, including writers, erasers, and readers, have been linked to cancer progression, offering a framework for exploring this compound's role in cancer biology and potential therapeutic targets (Wang et al., 2020).

Mechanism of Action

Target of Action

N6-Ethyladenosine is a derivative of N6-Methyladenosine (m6A), which is the most common and abundant modification in eukaryotic mRNA . The primary targets of this compound are likely to be similar to those of m6A. These targets include various types of RNAs, such as mRNA, long noncoding RNAs (lncRNAs), microRNAs (miRNAs), small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and ribosomal RNAs (rRNAs) . These RNA targets play crucial roles in various cellular processes, including transcription, translation, and degradation .

Mode of Action

This compound likely interacts with its RNA targets in a manner similar to m6A. The m6A modification affects the fates of modified RNAs, including their stability, splicing, and/or translation . This suggests that this compound could also influence these processes, thereby playing important roles in posttranscriptional regulation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those influenced by m6A. For instance, m6A modifications have been found to be involved in the generation, activation, polarization, migration, and pyroptosis of various myeloid cells . Therefore, this compound could potentially affect similar pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of m6A. For instance, m6A has been shown to play important roles in posttranscriptional regulation, affecting the stability, splicing, and/or translation of modified RNAs . Therefore, this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the level of m6A is known to be highly dynamic, varying during development and in response to cellular stress . Therefore, it is plausible that the action of this compound could also be influenced by similar factors.

Safety and Hazards

The safety data sheet for N6-Methyladenosine indicates that it should be handled in accordance with good industrial hygiene and safety practice . It is recommended to handle it with adequate ventilation .

Future Directions

Research on m6A methylation modification has recently increased due to its important role in regulating cancer progression . In the future, more research is needed to further understand the roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors . Also, the crosstalk between m6A and circular RNAs is a promising area for future research .

Biochemical Analysis

Biochemical Properties

N6-Ethyladenosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation process, which is a key biochemical reaction. This modification can affect the stability, splicing, and translation of RNA, thereby playing a significant role in post-transcriptional regulation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with inflammation-related diseases, suggesting a role in immune cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, influence enzyme activity, and induce changes in gene expression . For example, it has been shown to affect the methylation of RNA, a process that can regulate gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been observed that this compound displays temporal and spatial dynamics during neurodevelopment and aging . Information on its stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on similar compounds like N6-methyladenosine has shown that it can have significant biological effects at varying dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is known to be involved in the methylation process, a key metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is likely that this compound, like other similar modifications, is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-2-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXVYOLWYFZWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874344
Record name ADENOSINE,6N-ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14357-08-5
Record name NSC516603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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